(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid
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Overview
Description
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid is a complex organic compound with a unique structure that includes a dibenzo cycloheptene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of the acetic acid moiety. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents include acids, bases, oxidizing agents, and reducing agents, depending on the desired reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are the subject of ongoing research, with studies focusing on its binding affinity, receptor interactions, and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzo(A,D)cycloheptene derivatives: These compounds share a similar core structure and may exhibit similar chemical and biological properties.
Acetic acid derivatives: Compounds with an acetic acid moiety may have comparable reactivity and applications.
Uniqueness
(10,11-Dihydro-dibenzo(A,D)cyclohepten-5-ylidene)-acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
3707-33-3 |
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Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)acetic acid |
InChI |
InChI=1S/C17H14O2/c18-17(19)11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,11H,9-10H2,(H,18,19) |
InChI Key |
ILBXUKMLUQJLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=CC(=O)O)C3=CC=CC=C31 |
Origin of Product |
United States |
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